molecular formula C10H12N4Na2O11P2 B1417581 Inosine-5'-diphosphoric acid disodium salt CAS No. 54735-61-4

Inosine-5'-diphosphoric acid disodium salt

Cat. No.: B1417581
CAS No.: 54735-61-4
M. Wt: 472.15 g/mol
InChI Key: VNWWTAAOJQXDNS-IDIVVRGQSA-N
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Description

Inosine-5’-diphosphoric acid disodium salt is a naturally occurring nucleotide that plays a crucial role in various metabolic pathways. It consists of an inosine base linked to a diphosphate group and two sodium ions. This compound is involved in nucleic acid synthesis and energy transfer processes, making it a vital intermediate in cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Inosine-5’-diphosphoric acid disodium salt can be synthesized from inosine monophosphate through phosphorylation reactions. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of inosine-5’-diphosphoric acid disodium salt often involves microbial fermentation. Specific strains of bacteria or yeast are cultured in nutrient-rich media, where they produce inosine monophosphate. This intermediate is then enzymatically converted to inosine-5’-diphosphoric acid disodium salt. The final product is isolated and purified using techniques such as ion-exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

Inosine-5’-diphosphoric acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Inosine-5’-diphosphoric acid disodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Inosine-5’-monophosphate disodium salt
  • Guanosine-5’-diphosphate sodium salt
  • Adenosine-5’-triphosphate disodium salt

Uniqueness

Inosine-5’-diphosphoric acid disodium salt is unique due to its specific role in both nucleic acid synthesis and energy transfer. Unlike inosine-5’-monophosphate, which is primarily involved in nucleotide synthesis, inosine-5’-diphosphoric acid disodium salt also participates in energy metabolism. Compared to guanosine-5’-diphosphate and adenosine-5’-triphosphate, it has distinct biochemical properties that make it suitable for specific research and industrial applications .

Properties

CAS No.

54735-61-4

Molecular Formula

C10H12N4Na2O11P2

Molecular Weight

472.15 g/mol

IUPAC Name

disodium;(2R,3S,4R,5R)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-5-(6-oxo-1H-purin-9-yl)oxolane-3,4-diolate

InChI

InChI=1S/C10H12N4O11P2.2Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q-2;2*+1/t4-,6-,7-,10-;;/m1../s1

InChI Key

VNWWTAAOJQXDNS-IDIVVRGQSA-N

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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